N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide
説明
N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide, commonly known as NEBIVOLOL, is a β1-adrenergic receptor antagonist that is used to treat hypertension and heart failure. It is a selective β1-blocker that exhibits vasodilatory effects by activating nitric oxide (NO) synthase in endothelial cells. NEBIVOLOL has been widely used in clinical practice due to its superior efficacy and safety profile compared to other β-blockers.
作用機序
NEBIVOLOL selectively blocks β1-adrenergic receptors in the heart, leading to a decrease in heart rate and contractility. It also activates endothelial N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide synthase, leading to the production of this compound and subsequent vasodilation. This dual mechanism of action results in a reduction in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
NEBIVOLOL has been shown to have several biochemical and physiological effects. It improves endothelial function by increasing this compound production, which leads to vasodilation and a reduction in blood pressure. It also reduces oxidative stress by inhibiting the production of reactive oxygen species and increasing the activity of antioxidant enzymes. NEBIVOLOL has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
NEBIVOLOL has several advantages for lab experiments. It is a selective β1-blocker, which means that it does not affect other β-adrenergic receptors. It also exhibits vasodilatory effects, which can be useful for studying the effects of N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide on blood vessels. However, NEBIVOLOL has some limitations as well. It is not effective in blocking β2-adrenergic receptors, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to maintain a consistent level of drug exposure.
将来の方向性
There are several future directions for research on NEBIVOLOL. One area of interest is the potential use of NEBIVOLOL in the treatment of pulmonary hypertension. Another area of interest is the use of NEBIVOLOL in combination with other drugs for the treatment of heart failure. Additionally, further studies are needed to elucidate the mechanisms underlying the vasodilatory effects of NEBIVOLOL and its potential role in the treatment of vascular diseases.
科学的研究の応用
NEBIVOLOL has been extensively studied for its pharmacological properties and therapeutic potential. Several studies have shown that NEBIVOLOL is effective in reducing blood pressure and improving cardiac function in patients with hypertension and heart failure. It has also been shown to improve endothelial function, reduce oxidative stress, and inhibit inflammation.
特性
IUPAC Name |
N-[4-(2-ethylbutanoylamino)-2-methylphenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-13(5-2)17(21)19-14-8-9-15(12(3)11-14)20-18(22)16-7-6-10-23-16/h6-11,13H,4-5H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPWZXHKXNIDGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。